molecular formula C6H5Cl2N3 B3104501 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine CAS No. 148312-23-6

2,4-Dichloro-6-cyclopropyl-1,3,5-triazine

Cat. No.: B3104501
CAS No.: 148312-23-6
M. Wt: 190.03 g/mol
InChI Key: RHYYBHZFUCSINS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine is a halogenated triazine derivative with the molecular formula C₆H₅Cl₂N₃ and a molecular weight of 205.04 g/mol . The compound features a central 1,3,5-triazine ring substituted with two chlorine atoms at positions 2 and 4 and a cyclopropyl group at position 4. Its InChIKey is BFZPFVIKDQXXKY-UHFFFAOYSA-N, and it is typically available at a purity of ≥95% for laboratory use .

For example, triazine derivatives are key intermediates in synthesizing antiviral agents, herbicides, and organic light-emitting diodes (OLEDs) . The cyclopropyl group may confer unique stability or bioactivity, as seen in related compounds with antiviral properties .

Properties

IUPAC Name

2,4-dichloro-6-cyclopropyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3/c7-5-9-4(3-1-2-3)10-6(8)11-5/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYYBHZFUCSINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine typically involves the chlorination of 1,3,5-triazine derivatives. One common method includes the reaction of cyanuric chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at low levels to ensure the stability of the intermediate products .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts such as aluminum chloride can further optimize the reaction conditions, leading to higher purity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted triazines.

    Oxidation Products: Oxidized derivatives of the triazine ring.

    Reduction Products: Reduced forms of the triazine compound.

Scientific Research Applications

2,4-Dichloro-6-cyclopropyl-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, herbicides, and other agrochemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to nucleophilic sites on proteins or DNA. This binding can lead to the inhibition of enzyme activity or the induction of cellular stress pathways .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Triazine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Reference
This compound C₆H₅Cl₂N₃ 205.04 Cl, Cl, cyclopropyl Lab reagent, antiviral R&D
2,4-Dichloro-6-phenyl-1,3,5-triazine C₉H₅Cl₂N₃ 226.06 Cl, Cl, phenyl OLED intermediates
6-Chloro-N²-ethyl-1,3,5-triazine-2,4-diamine C₅H₈ClN₅ 187.61 Cl, NH₂, ethylamino Herbicide metabolite
2-Amino-4-chloro-6-cyclopropyl-1,3,5-triazine C₆H₇ClN₄ 170.61 NH₂, Cl, cyclopropyl Pharmaceutical R&D

Biological Activity

2,4-Dichloro-6-cyclopropyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Its unique structure, characterized by two chlorine atoms at positions 2 and 4 and a cyclopropyl group at position 6, contributes to its notable biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H6_6Cl2_2N4_4
  • Molecular Weight : Approximately 190.03 g/mol
  • Structural Features :
    • Dichloro substituents enhance lipophilicity.
    • Cyclopropyl group increases bioavailability.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Candida albicans6.25 μg/mL
Aspergillus niger12.5 μg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Recent studies indicate that this compound also possesses anticancer properties. It has been tested against several cancer cell lines with varying degrees of success.

Cancer Cell Line IC50_{50} (μM) Mechanism of Action
A549 (Lung cancer)0.20Inhibition of PI3K/Akt signaling pathway
MCF-7 (Breast cancer)1.25Induction of apoptosis via BAX/Bcl-2 modulation
HeLa (Cervical cancer)1.03Cell cycle arrest in G2/M phase

The compound's mechanism involves the inhibition of key signaling pathways critical for cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
  • Cellular Interaction : It forms covalent bonds with nucleophilic sites on proteins or enzymes, disrupting their normal function.
  • Biochemical Pathways : It affects pathways related to cell growth and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazine derivatives, including this compound. The results demonstrated that this compound exhibited promising activity against a range of pathogenic microorganisms with MIC values indicating significant potential for development as an antimicrobial agent .

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability. The compound was found to induce apoptosis through the modulation of BAX and Bcl-2 expression levels. Additionally, in vivo studies using animal models showed reduced tumor growth rates when treated with this triazine derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-6-cyclopropyl-1,3,5-triazine
Reactant of Route 2
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2,4-Dichloro-6-cyclopropyl-1,3,5-triazine

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